molecular formula C13H17ClN2O2 B1349708 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone CAS No. 92513-17-2

2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone

Cat. No. B1349708
CAS RN: 92513-17-2
M. Wt: 268.74 g/mol
InChI Key: ZEGOLGPYOZQVCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone involves various chemical reactions and optimization of technological parameters. For instance, the preparation of a similar compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions, yielding an 88.5% product . Electrochemical synthesis methods have also been employed, as seen in the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles, leading to the formation of new arylthiobenzazoles .

Molecular Structure Analysis

The molecular and crystal structure of related compounds provides insight into the conformation and stability of these molecules. For example, the structural characterization of a side product in benzothiazinone synthesis, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was reported, which is crucial for understanding the behavior of similar compounds during synthesis . Additionally, spectroscopic investigations using FT-IR, FT-Raman, NMR, and UV-Vis have been conducted on phenyl substituted compounds like 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine, providing detailed information on vibrational frequencies, chemical shifts, and electronic transitions .

Chemical Reactions Analysis

The electrochemical synthesis based on the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone demonstrates the involvement of p-quinone imine in Michael addition reactions with 2-SH-benzazoles, leading to the formation of disubstituted products . This indicates the reactivity of the piperazine moiety under electrochemical conditions and its potential to undergo various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The NBO analysis of 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine indicates stability arising from hyperconjugative interactions and charge delocalization. The HOMO-LUMO gap of these compounds suggests a similarity in their electronic properties, which is also reflected in their UV-Visible spectra showing (π→π*) transitions . The crystal structure studies and Hirshfeld surface analysis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives provide additional insights into the intermolecular interactions and crystal packing of these molecules .

Safety And Hazards

Specific safety and hazard information for this compound is not available. However, it’s always important to handle chemical compounds with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, as well as the development of innovative synthetic methods for its preparation1.


Please note that this information is based on general knowledge and related compounds, as specific information on “2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone” was not available. For more detailed and specific information, further research and consultation with a chemistry professional is recommended.


properties

IUPAC Name

2-chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-18-12-4-2-11(3-5-12)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGOLGPYOZQVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368826
Record name 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone

CAS RN

92513-17-2
Record name 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Lote - 2009 - search.proquest.com
Parkinson's disease (PD) is a chronic, progressive, debilitating neurodegenerative disorder that is estimated to affect at least 1% of the American population over the age of 55. The …
Number of citations: 0 search.proquest.com

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